2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
Properties
IUPAC Name |
2,4-dichloro-5-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26Cl2N2O3S/c1-13-10-18(17(20)11-16(13)19)26(23,24)21-12-14-2-6-22(7-3-14)15-4-8-25-9-5-15/h10-11,14-15,21H,2-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISWRIFSDBNSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzene Ring Substituents: The benzene ring is first substituted with chlorine and methyl groups through electrophilic aromatic substitution reactions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced via a sulfonation reaction, followed by the reaction with an amine to form the sulfonamide linkage.
Attachment of the Piperidine and Oxane Moieties: The piperidine ring is synthesized separately and then attached to the benzene ring through a nucleophilic substitution reaction. The oxane moiety is introduced via a ring-opening reaction of an epoxide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, inhibiting their activity. The piperidine and oxane moieties may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table compares the target compound with analogs from the provided evidence:
Key Observations :
- Aromatic Substituents : The target’s dichloro-methyl substitution contrasts with bromo-methoxy () and chloro-fluoro () groups. Chlorine’s higher electronegativity may enhance target binding compared to bromine or fluorine .
- Linker and Functional Groups : The sulfonamide group (target, ) offers stronger acidity (pKa ~10) than amides (e.g., ulixacaltamide, pKa ~15), favoring ionic interactions in basic environments. The oxan-4-yl group in the target enhances hydrophilicity compared to tert-butyl () or pyrimidine () substituents .
- Piperidine Modifications : The oxan-4-yl substitution may reduce metabolic oxidation compared to unsubstituted piperidines, as cyclic ethers resist cytochrome P450 degradation .
Pharmacological and Functional Insights
- Receptor Binding: highlights that structural analogs (e.g., cannabinoid receptor agonists) exhibit subtype selectivity (CB1 vs. CB2) based on substituents. For example, WIN 55212-2 binds preferentially to CB2 due to its pyran ring, analogous to the target’s oxan-4-yl group . This suggests the target may favor CB2 if acting on cannabinoid receptors.
- Enzyme Inhibition: Sulfonamides in and are linked to kinase or hydrolase inhibition.
Contradictions and Limitations
- Binding vs. Functional Activity: shows that even with similar receptor affinities (e.g., HU-210 for CB1/CB2), functional outcomes (e.g., ion channel modulation) differ drastically.
- Sulfonamide vs. Amide Bioactivity : Ulixacaltamide (), a benzamide, may target GPCRs, whereas sulfonamides (target, ) are more commonly enzyme inhibitors. This divergence underscores the impact of functional group choice on target selection .
Biological Activity
2,4-Dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a compound belonging to the class of aromatic sulfonamides. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The aim of this article is to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- IUPAC Name : 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
- Molecular Formula : C18H26Cl2N2O3S
- Molecular Weight : 421.38 g/mol
- CAS Number : 2034509-20-9
The biological activity of sulfonamides often involves inhibition of certain enzymes or receptors. For 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide, preliminary studies suggest that it may act as an inhibitor of specific biological pathways related to cardiovascular functions and potentially exhibit anti-inflammatory properties.
Cardiovascular Effects
Research indicates that sulfonamide derivatives can influence cardiovascular parameters. A study focusing on related compounds demonstrated that certain benzene sulfonamides could significantly alter perfusion pressure and coronary resistance in isolated rat heart models. The results showed that some derivatives decreased perfusion pressure in a time-dependent manner, suggesting a potential for cardiovascular modulation .
Table 1: Experimental Design for Evaluating Biological Activity
| Group | Compound | Dose |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Benzene Sulfonamide | 0.001 nM |
| III | Compound 2 | 0.001 nM |
| IV | Compound 3 | 0.001 nM |
| V | Compound 4 | 0.001 nM |
| VI | Compound 5 | 0.001 nM |
Case Studies and Research Findings
- Cardiovascular Study : A recent investigation into the cardiovascular effects of sulfonamide derivatives indicated that compounds similar to 2,4-dichloro-5-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide could lower coronary resistance significantly (p = 0.05) compared to controls .
- Antimicrobial Profile : In vitro studies have shown that benzene sulfonamide derivatives possess varying degrees of activity against Leishmania spp., with some demonstrating IC50 values as low as 0.059 mM .
- Docking Studies : Theoretical studies using molecular docking have suggested interactions between sulfonamides and calcium channels, indicating a mechanism through which these compounds may exert their effects on cardiovascular systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
